2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core, a butyl chain, and a phenoxy group substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-(trifluoromethyl)phenol with an appropriate butylating agent under basic conditions to form the phenoxy intermediate.
Coupling with Isoindoline-1,3-dione: The phenoxy intermediate is then coupled with isoindoline-1,3-dione under suitable conditions, often involving a condensation reaction facilitated by a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The isoindoline-1,3-dione core can interact with various biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-3-methoxy-4-methyl-1-(trifluoromethyl)benzene
Uniqueness
2-(4-(2-Bromo-4-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-[4-[2-bromo-4-(trifluoromethyl)phenoxy]butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO3/c20-15-11-12(19(21,22)23)7-8-16(15)27-10-4-3-9-24-17(25)13-5-1-2-6-14(13)18(24)26/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEKLVNDLDQFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=C(C=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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